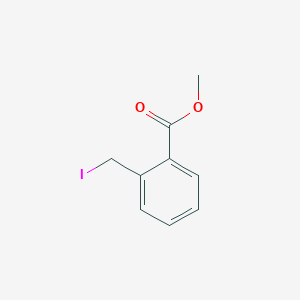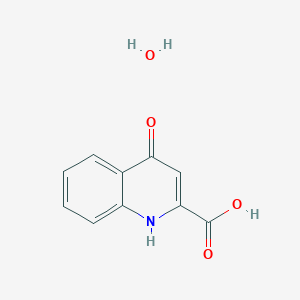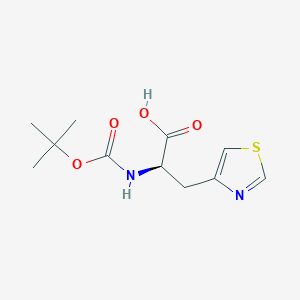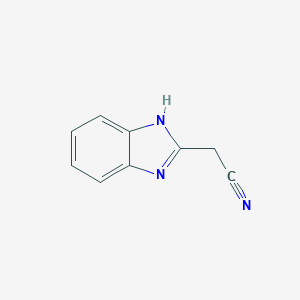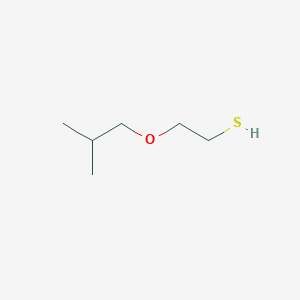
2-(Diethylamino)-7-ethoxychromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-7-ethoxychromone, also known as DEAE, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
科学研究应用
2-(Diethylamino)-7-ethoxychromone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In pharmacology, 2-(Diethylamino)-7-ethoxychromone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicinal chemistry, 2-(Diethylamino)-7-ethoxychromone has been used as a starting material for the synthesis of novel compounds with improved biological activities.
作用机制
The mechanism of action of 2-(Diethylamino)-7-ethoxychromone involves its interaction with various molecular targets in the body, including ion channels, receptors, and enzymes. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also interacts with the serotonin receptor 5-HT3, leading to changes in neurotransmitter release and synaptic plasticity. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
2-(Diethylamino)-7-ethoxychromone has been shown to have various biochemical and physiological effects in the body, including changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-(Diethylamino)-7-ethoxychromone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2-(Diethylamino)-7-ethoxychromone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate multiple molecular targets in the body. However, 2-(Diethylamino)-7-ethoxychromone also has several limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for research on 2-(Diethylamino)-7-ethoxychromone, including the development of novel compounds based on 2-(Diethylamino)-7-ethoxychromone, the investigation of the molecular targets and signaling pathways involved in 2-(Diethylamino)-7-ethoxychromone's biological activities, and the evaluation of 2-(Diethylamino)-7-ethoxychromone's potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(Diethylamino)-7-ethoxychromone, as well as its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 2-(Diethylamino)-7-ethoxychromone, or 2-(Diethylamino)-7-ethoxychromone, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also has anti-inflammatory, antioxidant, and neuroprotective properties, which may be beneficial for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms and potential therapeutic applications of 2-(Diethylamino)-7-ethoxychromone.
合成方法
The synthesis of 2-(Diethylamino)-7-ethoxychromone involves the reaction between 7-ethoxy-4-methylcoumarin and diethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through crystallization or column chromatography. The yield of 2-(Diethylamino)-7-ethoxychromone can range from 50-80%, depending on the reaction conditions and the purity of the starting materials.
属性
CAS 编号 |
131942-55-7 |
|---|---|
产品名称 |
2-(Diethylamino)-7-ethoxychromone |
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
2-(diethylamino)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |
InChI 键 |
QAHJXTVDICVNRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
规范 SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
其他 CAS 编号 |
131942-55-7 |
同义词 |
2-(diethylamino)-7-ethoxychromone 2-DEAEC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



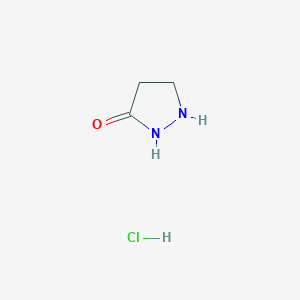
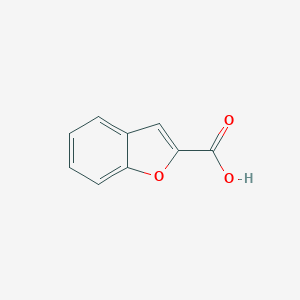
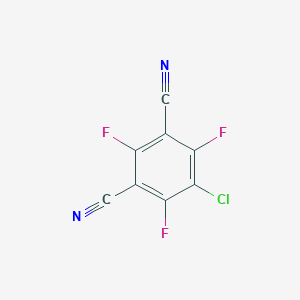
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
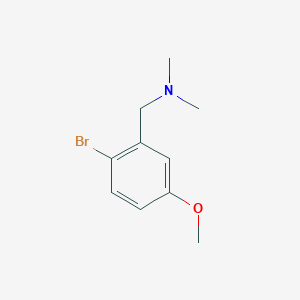
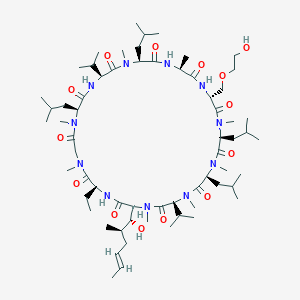
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
